molecular formula C6H13BrMg B6303034 4-Methyl-2-pentylmagnesium bromide CAS No. 68941-77-5

4-Methyl-2-pentylmagnesium bromide

Cat. No.: B6303034
CAS No.: 68941-77-5
M. Wt: 189.38 g/mol
InChI Key: PNXYQQOFQVMINJ-UHFFFAOYSA-M
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Description

4-Methyl-2-pentylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds, making them invaluable in the creation of complex molecules. The compound is typically represented by the chemical formula C6H13MgBr and is known for its high reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-pentylmagnesium bromide is synthesized through the reaction of 4-methyl-2-pentyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

4-Methyl-2-pentyl bromide+Mg4-Methyl-2-pentylmagnesium bromide\text{4-Methyl-2-pentyl bromide} + \text{Mg} \rightarrow \text{this compound} 4-Methyl-2-pentyl bromide+Mg→4-Methyl-2-pentylmagnesium bromide

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction is typically monitored using techniques such as gas chromatography to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-pentylmagnesium bromide undergoes a variety of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.

    Catalysts: Nickel or copper catalysts are often employed in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Alkanes: Produced in coupling reactions with alkyl halides.

Scientific Research Applications

4-Methyl-2-pentylmagnesium bromide is utilized in various scientific research applications:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Employed in the functionalization of surfaces, such as the alkylation of silicon surfaces.

    Biological Studies: Investigated for its potential in modifying biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-methyl-2-pentylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis. The compound’s high reactivity is attributed to the polar nature of the carbon-magnesium bond, which imparts a carbanion-like character to the carbon atom.

Comparison with Similar Compounds

Similar Compounds

    Pentylmagnesium Bromide: Similar in structure but lacks the methyl group at the 4-position.

    Butylmagnesium Bromide: Shorter carbon chain, resulting in different reactivity and applications.

    Phenylmagnesium Bromide: Contains an aromatic ring, leading to different chemical behavior.

Uniqueness

4-Methyl-2-pentylmagnesium bromide is unique due to the presence of the methyl group, which can influence the steric and electronic properties of the compound. This can lead to differences in reactivity and selectivity in chemical reactions compared to its analogs.

Properties

IUPAC Name

magnesium;2-methylpentane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.BrH.Mg/c1-4-5-6(2)3;;/h4,6H,5H2,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXYQQOFQVMINJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]CC(C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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